2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound belonging to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core substituted with chlorophenyl groups
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloroaniline with 2-chloro-3-formylquinoline in the presence of a base can lead to the formation of the desired compound. Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity, such as using catalysts and controlling temperature and pressure .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biology: The compound is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit tyrosine kinases, which are involved in signal transduction pathways that regulate cell growth and differentiation. This inhibition can lead to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidine derivatives, such as:
- 2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-chlorophenyl)imino]methyl]-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
These compounds share a similar core structure but differ in the position and nature of substituents, which can affect their chemical properties and biological activities.
Properties
IUPAC Name |
2-(4-chloroanilino)-3-[(4-chlorophenyl)iminomethyl]-7-methylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O/c1-14-2-11-20-27-21(26-18-9-5-16(24)6-10-18)19(22(29)28(20)13-14)12-25-17-7-3-15(23)4-8-17/h2-13,26H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJCEFXWDHYIHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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